molecular formula C20H14BrN5O2S3 B2635133 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-93-5

10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2635133
CAS No.: 892750-93-5
M. Wt: 532.45
InChI Key: KEDNTXGRFSGUKM-UHFFFAOYSA-N
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Description

The compound 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic core with sulfur and nitrogen atoms, a 4-bromobenzenesulfonyl group, and a 3-(methylsulfanyl)phenylamine substituent.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O2S3/c1-29-14-4-2-3-13(11-14)22-18-17-16(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-5-12(21)6-8-15/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDNTXGRFSGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Compounds with similar structures have been explored for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

  • Case Study: Anticancer Activity
    A study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the bromobenzenesulfonyl moiety may enhance this activity by improving bioavailability and selectivity towards cancer cells .

Organic Synthesis

The compound can serve as a versatile building block in synthetic organic chemistry. Its reactive functional groups allow it to participate in various coupling reactions such as Suzuki and Heck reactions.

  • Case Study: Coupling Reactions
    Research has shown that halo-substituted benzenesulfonyls can effectively participate in palladium-catalyzed cross-coupling reactions. The bromine atom in the compound facilitates these reactions under mild conditions, leading to the formation of biaryl compounds .

Materials Science

Due to its unique electronic properties and structural stability, this compound may find applications in the development of advanced materials such as organic semiconductors or sensors.

  • Case Study: Sensor Development
    Studies indicate that compounds with similar tetraazatricyclo structures can be utilized in the fabrication of chemical sensors due to their high sensitivity to environmental changes .

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group and the methylsulfanylphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The tetraazatricyclo framework may also play a role in stabilizing these interactions and enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Electronic Similarities

The principle of isovalency (similar electronic and structural features leading to comparable properties) underpins comparisons with analogs . Key analogs include:

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine ():

  • Differences : 4-methylbenzenesulfonyl (electron-donating methyl) vs. 4-bromobenzenesulfonyl (electron-withdrawing bromine); 4-ethoxyphenylamine (polar) vs. 3-(methylsulfanyl)phenylamine (lipophilic).
  • Impact : Reduced electron-withdrawing effects may decrease binding affinity but improve solubility .

10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine ():

  • Differences : Unsubstituted benzenesulfonyl vs. brominated sulfonyl; benzylamine substituent (bulky) vs. phenylamine.
  • Impact : The absence of bromine may reduce steric hindrance, while the benzyl group could enhance receptor selectivity .

JQ1-derived PROTAC compound ():

  • Core Structure : 3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-... vs. 5-thia-...dodeca-... (larger ring system).
  • Application : Used in protein degradation via PROTACs. Suggests the target compound’s tricyclic core may also stabilize protein-ligand interactions .

Data Table: Comparative Analysis

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 4-bromobenzenesulfonyl 3-(methylsulfanyl)phenyl ~600 (estimated) Hypothesized protein binding N/A
Compound 4-methylbenzenesulfonyl 4-ethoxyphenyl ~580 (estimated) Improved solubility
Compound (CAS 892730-07-3) benzenesulfonyl (4-chlorophenyl)methyl 523.04 Custom synthesis; bioactive
PROTAC Compound N/A Chlorophenyl, methyl 400.9 ([M+H]+ = 401) Protein degradation applications

Research Findings and Implications

  • Synthetic Methods : The target compound’s synthesis likely mirrors ’s use of amide coupling (HATU/DIPEA) and purification via chromatography .
  • Electronic Effects : Bromine’s electron-withdrawing nature may enhance electrophilic interactions compared to methyl or unsubstituted sulfonyl groups .

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetraazatricyclo framework and various functional groups that may contribute to its biological activity. The presence of the bromobenzenesulfonyl group and the methylsulfanyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have exhibited significant antimicrobial properties. For instance, derivatives of sulfonyl-substituted phenyl compounds have shown potent antibacterial activity against various strains of bacteria such as MRSA, E. coli, and K. pneumoniae .

In a comparative study of related compounds, certain derivatives demonstrated minimal inhibitory concentrations (MIC) ranging from 0.1 to 1 µg/mL against resistant bacterial strains . This suggests that the target compound may also possess similar or enhanced antibacterial properties due to its structural characteristics.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives have been well-documented in the literature. For example, compounds similar to the target molecule have been shown to selectively inhibit cyclooxygenase-2 (COX-2) with high efficacy . In vitro assays indicated that some derivatives displayed IC50 values as low as 0.1 µM for COX-2 inhibition while maintaining selectivity over COX-1 .

The anti-inflammatory mechanism is believed to involve the inhibition of prostaglandin synthesis through COX-2 pathways, which is crucial for managing inflammatory responses in various conditions.

The proposed mechanism of action for the compound involves multiple pathways:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes like COX-2 through hydrophobic interactions.
  • Antibacterial Mechanism : The presence of electron-withdrawing groups such as bromine likely increases the electron density on the nitrogen atoms in the structure, enhancing interaction with bacterial cell walls .

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

  • Antimicrobial Efficacy : A study evaluating a series of thiosemicarbazides found that bromophenyl derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a correlation between structural modifications and increased potency.
  • Inflammatory Response Modulation : In vivo studies demonstrated that certain sulfonamide derivatives reduced inflammation significantly in animal models compared to standard drugs like indomethacin . These findings highlight the potential for developing new anti-inflammatory agents based on the target compound's structure.

Data Tables

Activity Type IC50 (µM) Selectivity Reference
COX-2 Inhibition0.1 - 0.31High (SI = 31 - 132)
Antibacterial (MRSA)0.1 - 1Moderate
Anti-inflammatory56.4 - 93.5% reductionCompared to celecoxib (94.7%)

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